molecular formula C19H14FNOS B14396710 3-(Benzyloxy)-7-fluoro-10H-phenothiazine CAS No. 87216-37-3

3-(Benzyloxy)-7-fluoro-10H-phenothiazine

Katalognummer: B14396710
CAS-Nummer: 87216-37-3
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: DNDDKSQFLDNENT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-7-fluoro-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-7-fluoro-10H-phenothiazine typically involves multiple steps, starting from basic phenothiazine derivativesThe fluorine atom can be introduced via electrophilic aromatic substitution using fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-7-fluoro-10H-phenothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can lead to the formation of simpler phenothiazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-7-fluoro-10H-phenothiazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-7-fluoro-10H-phenothiazine involves its interaction with specific molecular targets. The benzyloxy group and fluorine atom can influence the compound’s binding affinity to receptors or enzymes. This can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

87216-37-3

Molekularformel

C19H14FNOS

Molekulargewicht

323.4 g/mol

IUPAC-Name

3-fluoro-7-phenylmethoxy-10H-phenothiazine

InChI

InChI=1S/C19H14FNOS/c20-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)21-16)22-12-13-4-2-1-3-5-13/h1-11,21H,12H2

InChI-Schlüssel

DNDDKSQFLDNENT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.